molecular formula C6H4N2S2 B1351126 Thiazolo[5,4-b]pyridine-2(1H)-thione CAS No. 57135-09-8

Thiazolo[5,4-b]pyridine-2(1H)-thione

Cat. No.: B1351126
CAS No.: 57135-09-8
M. Wt: 168.2 g/mol
InChI Key: WITYIAHCBUYCSY-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound that features a fused ring system combining a thiazole ring and a pyridine ring

Mechanism of Action

Biochemical Pathways

The compound’s impact extends beyond PI3K. It modulates various pathways, such as:

Result of Action

The compound’s action leads to:

Action Environment

Environmental factors play a crucial role:

Biochemical Analysis

Biochemical Properties

Thiazolo[5,4-b]pyridine-2(1H)-thione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The interaction between this compound and PI3K involves binding to the enzyme’s active site, thereby inhibiting its activity and downstream signaling pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PI3K leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of PI3K, this compound inhibits the enzyme’s activity, leading to a cascade of downstream effects that ultimately result in altered cell signaling and gene expression . This inhibition disrupts the PI3K/AKT/mTOR pathway, a critical signaling pathway involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of PI3K and prolonged anticancer effects . Its degradation over time can lead to reduced efficacy and the need for repeated dosing.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of PI3K affects metabolic flux and metabolite levels, leading to altered cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and an alkylating agent, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiazolo[5,4-b]pyridine derivatives with reduced sulfur functionalities. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione sulfur can be replaced by various nucleophiles, including amines and thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkyl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolo[5,4-b]pyridine derivatives.

    Substitution: Thiazolo[5,4-b]pyridine derivatives with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridine-2(1H)-thione can be compared with other heterocyclic compounds such as:

    Thiazolo[4,5-b]pyridine: Similar structure but different ring fusion, leading to distinct chemical properties and biological activities.

    Pyrano[2,3-d]thiazole: Contains an additional oxygen atom in the ring system, which can alter its reactivity and interaction with biological targets.

    Thiazole: A simpler structure that serves as a core for many biologically active compounds but lacks the additional pyridine ring.

The uniqueness of this compound lies in its fused ring system, which provides a rigid and planar structure, enhancing its ability to interact with specific biological targets and making it a valuable scaffold in drug design.

Properties

IUPAC Name

1H-[1,3]thiazolo[5,4-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S2/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITYIAHCBUYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381998
Record name [1,3]Thiazolo[5,4-b]pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57135-09-8
Record name [1,3]Thiazolo[5,4-b]pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-[1,3]thiazolo[5,4-b]pyridine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6.43 g (50.0 mmols) of 3-amino-2-chloropyridine, 50 ml of carbon disulfide and 50 ml of DMF was heated under reflux for 6 days. An excess of carbon disulfide was evaporated under reduced pressure, and the residue was poured into 300 ml of ice water with stirring. The precipitated crystals was taken out by filtration and dried to afford 7.57 g (yield: 90%) of pyrido[3,2-d]thiazo-line-2-thione.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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